Methyl 6-chloro-2-fluoro-3-methoxybenzoate

Description

Overview of Methyl 6-chloro-2-fluoro-3-methoxybenzoate

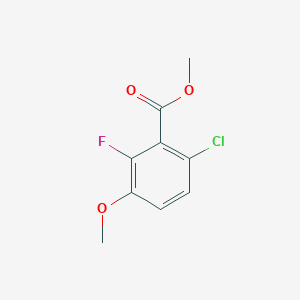

This compound is a substituted benzoate ester characterized by its complex substitution pattern on the aromatic ring. The compound bears the Chemical Abstracts Service number 1379296-92-0 and the Merck Index Number MFCD10566183, establishing its unique identity in chemical databases. The molecular structure consists of a benzene ring with chlorine at the 6-position, fluorine at the 2-position, and a methoxy group at the 3-position, with a methyl ester functional group attached to the carboxylic acid carbon.

The compound exhibits a specific three-dimensional arrangement that can be described using the Simplified Molecular Input Line Entry System notation as COC(=O)C1=C(Cl)C=CC(OC)=C1F. This structural configuration creates a unique electronic environment where the electron-withdrawing effects of the halogen substituents interact with the electron-donating methoxy group, resulting in distinctive chemical properties. The International Union of Pure and Applied Chemistry name for this compound is this compound, which clearly indicates the substitution pattern and functional group arrangement.

Commercial availability of this compound is typically at 95% purity, with various suppliers providing research-grade material for laboratory investigations. The compound exists as a solid at room temperature and requires proper storage conditions to maintain its chemical integrity. The molecular weight of 218.61 grams per mole places it within the range suitable for many synthetic transformations and analytical techniques commonly employed in organic chemistry research.

Historical Context and Development

The development of this compound is closely tied to the broader advancement of esterification methodologies in organic chemistry. The synthesis of such complex aromatic esters builds upon the foundational work of Emil Fischer, whose pioneering research on esterification reactions established the theoretical and practical framework for converting carboxylic acids to their corresponding methyl esters. Fischer esterification, involving the acid-catalyzed reaction between carboxylic acids and alcohols, provides the primary synthetic route for preparing this compound from its corresponding carboxylic acid precursor.

Historical synthesis approaches have utilized concentrated sulfuric acid as the catalyst in refluxing methanol conditions, following established protocols that ensure high conversion rates and product yields. The reaction mechanism follows the classical acid-catalyzed nucleophilic acyl substitution pathway, proceeding through protonation of the carbonyl group, nucleophilic attack by methanol, proton transfer, water elimination, and final deprotonation to yield the desired ester product. This methodology has been successfully applied to similar halogenated benzoic acid derivatives, with reaction times typically ranging from 24 to 48 hours under reflux conditions.

The increasing interest in halogenated aromatic compounds during the late twentieth and early twenty-first centuries contributed to the specific development of this particular substitution pattern. The incorporation of both chlorine and fluorine substituents reflects the growing understanding of how different halogens influence molecular properties and reactivity patterns. The addition of the methoxy group at the 3-position creates additional complexity that has proven valuable for studying electronic effects and steric interactions in aromatic systems.

Significance in Organic Chemistry Research

This compound serves as an important model compound for investigating the electronic effects of multiple substituents on aromatic ring systems. The presence of both electron-withdrawing halogens and an electron-donating methoxy group creates a complex electronic environment that influences reactivity patterns and provides insights into substituent effects in aromatic chemistry. The compound's utility extends to mechanistic studies examining how different functional groups interact and influence overall molecular behavior.

The ester functionality makes this compound particularly valuable for studying hydrolysis reactions and their reverse processes. The stability of the ester under various conditions allows researchers to examine the influence of aromatic substitution patterns on ester reactivity. This information proves crucial for understanding how structural modifications affect the behavior of more complex pharmaceutical and industrial compounds that contain similar structural motifs.

Research applications include investigations into structure-activity relationships where the specific substitution pattern provides a framework for understanding how molecular modifications influence biological and chemical properties. The compound serves as a building block for more complex molecules and as a reference standard for analytical method development. Its well-defined structure and known properties make it suitable for calibrating analytical instruments and validating synthetic methodologies.

The compound's role in contemporary research extends to materials science applications where halogenated aromatic compounds find use in developing new polymeric materials and electronic devices. The specific combination of substituents provides unique properties that may be exploited in designing materials with tailored characteristics for specific applications.

Scope and Objectives of Current Research

Current research involving this compound focuses primarily on understanding its chemical properties and potential applications in synthetic organic chemistry. Researchers are investigating the compound's behavior under various reaction conditions to establish comprehensive reactivity profiles that can guide future synthetic applications. These studies include examinations of thermal stability, chemical compatibility with various reagents, and reaction kinetics under different conditions.

Analytical chemistry research emphasizes developing reliable methods for characterizing and quantifying this compound in complex mixtures. Scientists are working to establish comprehensive spectroscopic databases that include nuclear magnetic resonance, infrared, and mass spectrometric data for reliable identification and purity assessment. These efforts contribute to building robust analytical methods that support quality control in both research and potential industrial applications.

Synthetic methodology research aims to develop more efficient and environmentally friendly approaches for preparing this compound and its derivatives. Current investigations examine alternative catalytic systems, solvent-free reaction conditions, and microwave-assisted synthesis techniques that could improve reaction efficiency while reducing environmental impact. These studies build upon classical Fischer esterification methods while incorporating modern green chemistry principles.

Table 1: Key Physical and Chemical Properties of this compound

Properties

IUPAC Name |

methyl 6-chloro-2-fluoro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHPUPVXXBOBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Acid Chloride Intermediate and Phenol Esterification

One of the classical methods for preparing substituted methyl benzoates involves the formation of the corresponding acid chloride followed by esterification with an appropriate phenol derivative:

Step 1: Preparation of Acid Chloride

- Starting from methyl 6-chloro-2-fluoro-3-methoxybenzoic acid, the acid chloride is prepared using thionyl chloride (SOCl2) with catalytic DMF to facilitate the reaction.

- The reaction is typically conducted under reflux for several hours to ensure complete conversion.

- Excess thionyl chloride and solvent are removed by rotary evaporation, and the acid chloride is purified by trituration or crystallization.

Step 2: Esterification with Phenol Derivative

- The acid chloride reacts with a substituted phenol (such as 2-fluoro-3-methoxyphenol) in an inert solvent like dichloromethane.

- The reaction proceeds under mild conditions to yield the ester, methyl 6-chloro-2-fluoro-3-methoxybenzoate.

- Workup involves washing with dilute acid, base, and brine solutions to remove impurities, followed by drying over magnesium sulfate and concentration.

Step 3: Purification

- The crude ester is purified by recrystallization from ether or ethyl acetate to yield a crystalline product with defined melting points.

This method is supported by patent literature describing similar halogenated and methoxy-substituted benzoate esters, where acid chloride intermediates are key to successful ester synthesis.

Hydrolysis and Functional Group Transformations

- Hydrolysis of acetoxy-substituted intermediates using methanolic sodium hydroxide converts acetoxy groups to hydroxy groups, which can then be methylated or further functionalized.

- This step allows for selective introduction or modification of methoxy groups on the aromatic ring.

- The hydrolysis is typically carried out at room temperature or slightly elevated temperatures for several hours, followed by acidification and extraction.

Halogenation and Substitution Strategies

- Selective introduction of chloro and fluoro substituents is achieved using halogenation reagents such as N-bromosuccinimide (NBS) or direct fluorination agents.

- For example, 2-chloro-5-methyl-6-fluorobenzoic acid derivatives are halogenated and then converted to corresponding carbamic acid methyl esters, which upon hydrolysis and further reactions yield the desired halogenated anilines or esters.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed for introducing cyclopropyl or other alkyl substituents, which can be adapted for methoxy group introduction.

Alkylation of Hydroxybenzoate Precursors

- Methyl 4-hydroxy-3-methoxybenzoate can be alkylated with methyl bromoacetate in the presence of potassium carbonate in acetone at elevated temperature (around 65 °C) for extended periods (up to 24 hours).

- This reaction yields this compound derivatives after workup and purification by extraction and crystallization.

- The yield reported for similar reactions is approximately 66%, indicating moderate efficiency.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride, catalytic DMF | Dichloromethane | Reflux | 12 hours | - | Removal of excess SOCl2 by rotary evaporation |

| Esterification | Acid chloride + 2-fluoro-3-methoxyphenol | Dichloromethane | Room temp | Several hours | - | Workup with acid/base washes, drying |

| Hydrolysis of acetoxy group | Methanolic NaOH | Methanol/water | Room temp | 3-4 hours | - | Followed by acidification and extraction |

| Alkylation of hydroxybenzoate | Methyl bromoacetate, K2CO3 | Acetone | 65 °C | 24 hours | 66.2 | TLC monitoring, crystallization post reaction |

Research Findings and Observations

- The formation of acid chlorides from substituted benzoic acids is a reliable route to activate the carboxyl group for esterification with phenols bearing fluoro and methoxy substituents.

- Hydrolysis and subsequent functional group transformations enable fine-tuning of substitution patterns on the aromatic ring.

- Halogenation steps require careful control of reaction conditions to avoid over-substitution or undesired side reactions.

- Alkylation reactions using alkyl halides and base in polar aprotic solvents like acetone provide moderate yields and allow for methoxy group introduction.

- Purification typically involves multiple extraction steps and recrystallization to achieve high purity crystalline products with defined melting points.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-fluoro-3-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in an alkaline medium is a typical reagent.

Reduction: Lithium aluminum hydride in anhydrous ether is often employed.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with new functional groups replacing the chloro or fluoro substituents.

Oxidation: 6-chloro-2-fluoro-3-methoxybenzoic acid.

Reduction: 6-chloro-2-fluoro-3-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 6-chloro-2-fluoro-3-methoxybenzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity . These substituents can enhance the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules .

Comparison with Similar Compounds

Ethyl 6-Chloro-2-Fluoro-3-Methoxybenzoate

Methyl 6-Bromo-3-Fluoro-2-Methylbenzoate

- Structure : Substitutes chlorine with bromine (position 6) and introduces a methyl group (position 2) instead of methoxy.

- Molecular Weight : 247.06 g/mol (C₉H₈BrFO₂) vs. 218.59 g/mol for the target compound .

- Properties : Bromine’s higher atomic weight and polarizability may enhance reactivity in nucleophilic substitutions. The methyl group at position 2 reduces steric hindrance compared to the methoxy group.

Pesticide-Related Methyl Esters (e.g., Metsulfuron Methyl Ester)

- Structure : Features a triazine ring and sulfonylurea backbone, unlike the simple benzoate structure of the target compound.

- Molecular Weight : ~381 g/mol (C₁₄H₁₅N₅O₆S) vs. 218.59 g/mol .

- Properties : The triazine group confers herbicidal activity via acetolactate synthase inhibition, a mechanism absent in halogenated benzoates.

- Applications : Widely used as herbicides (e.g., metsulfuron methyl), contrasting with the target compound’s role as a synthetic intermediate .

Research Findings and Trends

- Synthetic Utility : Methyl 6-chloro-2-fluoro-3-methoxybenzoate’s halogen and methoxy groups make it amenable to cross-coupling reactions, though its discontinued status suggests challenges in scalability or stability .

- Biological Activity : Unlike triazine-containing esters (e.g., metsulfuron), the target compound lacks documented pesticidal activity, highlighting the importance of functional group diversity in agrochemical design .

- Structural Analogues: Ethyl and bromo derivatives demonstrate how minor structural changes (e.g., ester group size, halogen substitution) influence molecular weight, reactivity, and application scope .

Biological Activity

Methyl 6-chloro-2-fluoro-3-methoxybenzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C9H8ClF O3

- Molecular Weight : Approximately 218.61 g/mol

The compound features a methoxy group, a chloro substituent, and a fluoro group, which enhance its chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) can significantly influence the compound's binding affinity and specificity, potentially leading to inhibition or activation of various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, where it exhibited significant growth-inhibitory effects. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Method : Disk diffusion method was employed against Gram-positive and Gram-negative bacteria.

- Results : The compound showed notable inhibition zones, especially against Staphylococcus aureus and Escherichia coli.

-

Study on Anticancer Effects :

- Objective : To assess the cytotoxic effects of this compound on cancer cell lines.

- Method : MTT assay was performed on A549 (lung cancer) and HL-60 (leukemia) cell lines.

- Results : The compound demonstrated IC50 values of approximately 15 μM for A549 cells and 20 μM for HL-60 cells, indicating significant cytotoxicity.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | IC50 Value (μM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | Not specified |

| Escherichia coli | Inhibition of growth | Not specified | |

| Anticancer | A549 (lung cancer) | Cytotoxicity | ~15 |

| HL-60 (leukemia) | Cytotoxicity | ~20 |

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Structure | IC50 Value (μM) |

|---|---|---|

| This compound | See structural formula above | ~15 (A549) |

| Methyl 2-fluoro-6-methoxybenzoate | C9H9FO3 | ~25 (A549) |

| Methyl 4-chloro-3-fluorobenzoate | C8H7ClFO2 | ~30 (A549) |

Q & A

Q. What are the recommended synthetic routes for Methyl 6-chloro-2-fluoro-3-methoxybenzoate, and what reaction conditions are critical for high yield?

- Methodological Answer : The ester can be synthesized via two primary routes:

- Route 1 : Direct esterification of 2-chloro-6-fluoro-3-methoxybenzoic acid using methanol and a coupling agent (e.g., DCC/DMAP) under anhydrous conditions. Reaction temperatures should be maintained at 0–5°C to minimize side reactions .

- Route 2 : Acyl chloride intermediacy, where 6-chloro-2-fluoro-3-methylbenzoyl chloride () reacts with methanol in the presence of a base (e.g., pyridine) to form the ester. Moisture-sensitive intermediates require inert atmospheres (e.g., N₂) .

Critical factors include stoichiometric control of methylating agents, purification via column chromatography (silica gel, hexane/ethyl acetate), and monitoring by TLC or HPLC.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for substituents (e.g., methoxy at δ ~3.9 ppm, aromatic protons influenced by electron-withdrawing Cl/F groups) .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% as per ).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 232.02 (calculated for C₉H₇ClFO₃).

- FT-IR : Identify ester carbonyl stretch (~1740 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of multiple substituents (Cl, F, OMe) on the benzene ring?

- Methodological Answer :

- Protecting Groups : Temporarily protect the methoxy group using tert-butyldimethylsilyl (TBS) ethers before halogenation to prevent unwanted side reactions.

- Directed Ortho-Metalation : Use lithiation strategies (e.g., LDA) to direct fluorine or chlorine substitution at specific positions, leveraging the methoxy group’s directing effects .

- Computational Modeling : Predict electronic effects of substituents using DFT calculations (e.g., Hammett σ constants) to optimize reaction pathways .

Q. What strategies resolve discrepancies in reported yields between esterification methods (e.g., direct vs. acyl chloride routes)?

- Methodological Answer :

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted acid, methyl ether by-products).

- Reaction Optimization : Screen catalysts (e.g., H₂SO₄ vs. TsOH for direct esterification) and solvents (e.g., THF vs. DCM for acyl chloride route). highlights moisture sensitivity, necessitating strict anhydrous conditions for acyl chloride intermediates .

- Kinetic Studies : Compare activation energies via Arrhenius plots to identify rate-limiting steps in competing pathways .

Q. How do the electronic effects of Cl, F, and OMe substituents influence the compound’s reactivity in further derivatization (e.g., nucleophilic aromatic substitution)?

- Methodological Answer :

- Electron-Withdrawing Effects : Cl and F meta-directors reduce electron density, favoring electrophilic attacks at positions ortho/para to the methoxy group.

- Steric Considerations : The methoxy group’s bulk may hinder reactions at adjacent positions.

- Case Study : In Suzuki-Miyaura coupling (), the boronic acid derivative’s reactivity is modulated by adjacent substituents. For the target ester, similar steric/electronic effects must be considered for cross-coupling reactions .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer :

- Prodrug Development : The ester group enhances lipophilicity, improving membrane permeability. Hydrolysis in vivo releases the bioactive acid ().

- Fluorinated Pharmacophores : Fluorine’s metabolic stability and electronegativity make the compound a candidate for kinase inhibitors or antimicrobial agents.

- SAR Studies : Use the ester to explore structure-activity relationships in lead optimization, particularly for targets requiring halogenated motifs (e.g., GPCRs) .

Data Handling and Stability

Q. What are the best practices for handling and storing this compound to ensure long-term stability?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under argon to prevent hydrolysis (). Desiccate to avoid moisture-induced degradation .

- Solubility : Prepare stock solutions in DMSO (≥10 mM), with aliquots stored at –80°C (6-month stability). Avoid freeze-thaw cycles .

- In Situ Monitoring : Use Raman spectroscopy to detect degradation products during long-term storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.